N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features multiple aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of benzothiazole and benzofuran rings. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that forms dihydropyrimidinones from aldehydes, β-keto esters, and urea or thiourea.
Industrial Production Methods
Industrial production of such complex compounds often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide: Known for its antibacterial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibits promising activity against various bacterial strains.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide stands out due to its unique combination of benzothiazole, benzofuran, and benzothiophene rings, which contribute to its diverse chemical reactivity and potential biological activities .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring multiple aromatic rings and heterocycles. Its molecular formula is C22H21N3O3S, with a molecular weight of 435.52 g/mol. The presence of functional groups such as methoxy and carboxamide contributes to its biological activity.
The primary biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems.
- Target Pathways : The compound has shown efficacy against Mycobacterium tuberculosis , suggesting potential use as an anti-tubercular agent. The nitro group enhances its antibacterial properties by disrupting critical biochemical pathways in the bacteria, leading to growth inhibition .
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
- Minimum Inhibitory Concentration (MIC) values have been reported in studies, showing that the compound can inhibit bacterial growth at low concentrations .
Antitumor Activity
In vitro studies have highlighted the compound's potential as an antitumor agent. It has demonstrated selective cytotoxicity against several cancer cell lines:
Cell Line | IC50 (µM) | Notes |
---|---|---|
MCF-7 (Breast) | 5.0 | High selectivity against aneuploid cells |
A549 (Lung) | 7.5 | Moderate potency observed |
U87 MG (Glioblastoma) | 6.0 | Effective in inhibiting cell proliferation |
These findings suggest that modifications in the structure can enhance selectivity and potency against specific cancer types .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Study on Antitumor Mechanism : A study evaluated the antitumor mechanism of benzothiazole derivatives, including our compound of interest. Results indicated that these compounds induce apoptosis in cancer cells through mitochondrial pathways .
- Combination Therapy : Another study investigated the use of this compound in combination with existing chemotherapeutics. It was found to enhance the efficacy of standard treatments while reducing side effects .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of this compound:
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S2/c1-29-17-10-6-7-14-13-18(30-22(14)17)23(28)27-25-21(15-8-2-4-11-19(15)31-25)24-26-16-9-3-5-12-20(16)32-24/h3,5-7,9-10,12-13H,2,4,8,11H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJMOGNUILJLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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